molecular formula C18H18Cl2FN3O B4638218 N-(4-chloro-2-fluorophenyl)-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide

N-(4-chloro-2-fluorophenyl)-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide

Cat. No.: B4638218
M. Wt: 382.3 g/mol
InChI Key: QPTYCXLGKVBKRV-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide: is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-2-fluoroaniline and 4-chlorobenzyl chloride.

    Formation of Intermediate: The 4-chloro-2-fluoroaniline is reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization with piperazine in the presence of a suitable solvent like ethanol or methanol.

    Carboxylation: Finally, the cyclized product is treated with a carboxylating agent such as phosgene or carbon dioxide to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide
  • N-(4-fluorophenyl)-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide
  • N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide

Uniqueness

N-(4-chloro-2-fluorophenyl)-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide is unique due to the presence of both chlorine and fluorine atoms on the phenyl rings, which can influence its chemical reactivity and biological activity. This dual substitution pattern may enhance its potency and selectivity compared to similar compounds.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2FN3O/c19-14-3-1-13(2-4-14)12-23-7-9-24(10-8-23)18(25)22-17-6-5-15(20)11-16(17)21/h1-6,11H,7-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTYCXLGKVBKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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